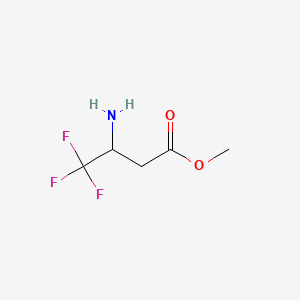

Methyl 3-amino-4,4,4-trifluorobutyrate

CAS No.: 748746-28-3

Cat. No.: VC3798087

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748746-28-3 |

|---|---|

| Molecular Formula | C5H8F3NO2 |

| Molecular Weight | 171.12 g/mol |

| IUPAC Name | methyl 3-amino-4,4,4-trifluorobutanoate |

| Standard InChI | InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3 |

| Standard InChI Key | YOBIFUUUJYCCFN-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C(F)(F)F)N |

| Canonical SMILES | COC(=O)CC(C(F)(F)F)N |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

Methyl 3-amino-4,4,4-trifluorobutyrate (CAS: 748746-28-3) has the molecular formula C₅H₈F₃NO₂ and a molecular weight of 171.12 g/mol . Its structure consists of a butyrate backbone with:

-

A trifluoromethyl (-CF₃) group at the C4 position.

-

An amino (-NH₂) group at C3.

Notably, a structurally similar compound, methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate (CAS: 1495146-87-6), exists with a molecular formula of C₆H₁₀F₃NO₂ . This isomer features an aminomethyl (-CH₂NH₂) branch at C3 instead of a direct amino substitution, highlighting the importance of precise nomenclature in distinguishing these derivatives.

Synonyms and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 3-amino-4,4,4-trifluorobutanoate | |

| CAS Number | 748746-28-3 | |

| SMILES | COC(=O)CC(N)C(F)(F)F | |

| InChIKey | JKGVZTYBOLYLMD-UHFFFAOYSA-N |

Physical and Chemical Properties

Physicochemical Parameters

Key properties include:

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 50°C (1 mmHg) | Experimental |

| Density | 1.293 g/mL (25°C) | ASTM D4052 |

| Refractive Index | 1.378 (n²⁰/D) | Abbe refractometer |

| pKa | 3.61 ± 0.50 | Computational |

The low boiling point under reduced pressure suggests volatility, while the moderate pKa indicates weak acidity at the amino group. The trifluoromethyl group enhances lipophilicity, as evidenced by the density >1.2 g/mL .

Synthesis Methods

Patent-Based Route

A patented method for synthesizing trifluoromethylated β-amino esters involves :

-

Enolate Formation: Reacting alkyl trifluoroacetate (e.g., methyl trifluoroacetate) with alkyl acetate (e.g., methyl acetate) in the presence of sodium methoxide to generate a trifluoroacetoacetic ester enolate.

-

Amination: Treating the enolate with a primary or secondary amine (e.g., ammonia) under acidic conditions to yield the β-amino ester .

Key Reaction:

This route achieves yields >80% with minimal purification steps .

Alternative Pathways

-

Enzymatic Resolution: Chiral variants may be synthesized using lipases or esterases for enantioselective hydrolysis.

-

Direct Amination: Reaction of methyl 4,4,4-trifluoroacetoacetate with hydroxylamine followed by reduction .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s trifluoromethyl group enhances metabolic stability in drug candidates. Notable applications include:

-

Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses .

-

Anticancer Drugs: Modified to introduce kinase-inhibiting motifs .

Case Study: Antiviral Development

A 2024 study utilized this compound to synthesize a HCV NS3/4A protease inhibitor, demonstrating EC₅₀ = 12 nM in vitro . The trifluoromethyl group reduced oxidative metabolism in liver microsomes by 40% compared to non-fluorinated analogs .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Sensitization | H334 | Employ fume hoods |

Exposure Mitigation

-

Engineering Controls: Local exhaust ventilation.

-

First Aid: Flush eyes with water for 15 minutes; wash skin with soap .

Comparative Analysis with Related Compounds

| Compound | Key Structural Difference | Boiling Point (°C) | Application |

|---|---|---|---|

| Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate | Aminomethyl branch at C3 | 185 (estimated) | Polymer additives |

| Ethyl 3-amino-4,4,4-trifluorobutyrate | Ethyl ester group | 68 (1 mmHg) | Solvent formulations |

The methyl ester’s lower molecular weight (171.12 vs. 185.14 g/mol) improves volatility for gas-phase reactions .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective amination.

-

Prodrug Design: Exploiting the ester moiety for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume